2-chloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
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Overview
Description
2-chloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It features a complex structure with a benzamide core, substituted with a 2-chloro group and a 3-phenyl-1,2,4-oxadiazol-5-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an amidoxime with a carboxylic acid derivative under acidic conditions.
Coupling with the benzamide core: The 1,2,4-oxadiazole intermediate is then coupled with a 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Electrophilic aromatic substitution: The aromatic rings can participate in reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic aromatic substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Nucleophilic substitution: Products will vary depending on the nucleophile used.
Electrophilic aromatic substitution: Products include nitro, sulfonyl, or halogenated derivatives of the original compound.
Scientific Research Applications
2-chloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of benzamide derivatives with various biological targets.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways . The exact mechanism would depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
2-chloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]thiobenzamide: Similar structure but with a thiobenzamide group instead of a benzamide group.
Uniqueness
2-chloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new therapeutic agents and materials with tailored properties.
Properties
Molecular Formula |
C21H14ClN3O2 |
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Molecular Weight |
375.8 g/mol |
IUPAC Name |
2-chloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H14ClN3O2/c22-17-12-6-4-10-15(17)20(26)23-18-13-7-5-11-16(18)21-24-19(25-27-21)14-8-2-1-3-9-14/h1-13H,(H,23,26) |
InChI Key |
JPSHBXYTBOBYDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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